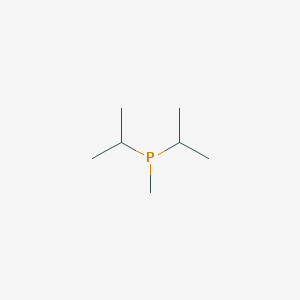
Phosphine, methylbis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, methylbis(1-methylethyl)-, also known as diisopropylmethylphosphine, is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is a colorless liquid with a distinct odor and is known for its flammability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, methylbis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with methylphosphonous dichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(CH3)2CHMgBr+CH3PCl2→(CH3)2CHP(CH3)2+MgBrCl
Industrial Production Methods
In industrial settings, the production of phosphine, methylbis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity phosphine, methylbis(1-methylethyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Phosphine, methylbis(1-methylethyl)- can be compared with other tertiary phosphines such as:
Triethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylphosphine: Contains phenyl groups, making it more sterically hindered and less reactive.
Tributylphosphine: Contains butyl groups, offering different solubility and reactivity profiles.
The uniqueness of phosphine, methylbis(1-methylethyl)- lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Conclusion
Phosphine, methylbis(1-methylethyl)- is a valuable compound in both academic and industrial settings. Its unique properties and reactivity make it an essential reagent in organic synthesis, catalysis, and the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
60054-88-8 |
|---|---|
Molekularformel |
C7H17P |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
InChI-Schlüssel |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



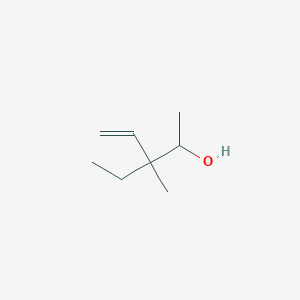
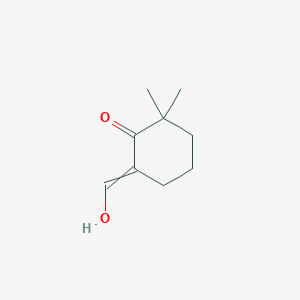
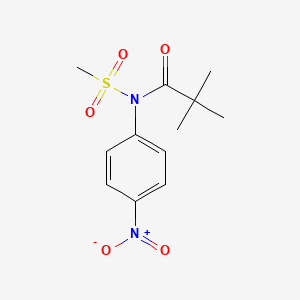
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
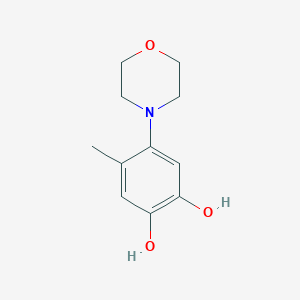

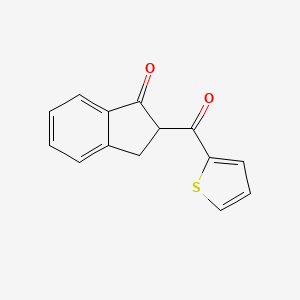
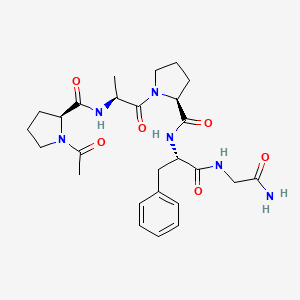
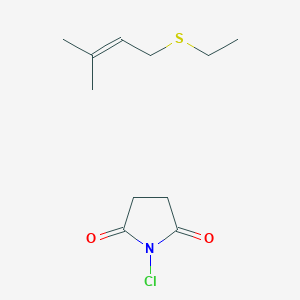
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)


